molecular formula C9H8BrNO B14082298 4-(6-bromopyridin-2-yl)but-3-en-2-one

4-(6-bromopyridin-2-yl)but-3-en-2-one

Cat. No.: B14082298
M. Wt: 226.07 g/mol
InChI Key: URGNJDUISJHVHM-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)but-3-en-2-one is an organic compound with the molecular formula C9H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with a suitable enone. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-(6-Bromopyridin-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-bromopyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)methanol
  • tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
  • 4-(6-Bromopyridin-2-yl)but-3-en-2-one

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3

InChI Key

URGNJDUISJHVHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=NC(=CC=C1)Br

Origin of Product

United States

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